molecular formula C14H20BrN3O B248908 N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide

N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No. B248908
M. Wt: 326.23 g/mol
InChI Key: KNMDEXHUHKFHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is not completely understood. However, it has been suggested that N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response. Additionally, N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been found to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is that its mechanism of action is not completely understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions related to N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide. One potential direction is to study its use as an antidepressant and anxiolytic agent in clinical trials. Another potential direction is to investigate its potential use as an antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to have potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use as an antidepressant and anxiolytic agent. Further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide involves a multi-step process that includes the reaction of 4-bromobenzylamine with 1-bromo-3-chloropropane to form 4-bromobenzyl-3-chloropropylamine. This intermediate product is then reacted with 4-methylpiperazine to yield N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide. The overall yield of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide synthesis is around 60%.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has shown promising results in various scientific research applications. It has been found to have potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

Product Name

N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide

Molecular Formula

C14H20BrN3O

Molecular Weight

326.23 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C14H20BrN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19)

InChI Key

KNMDEXHUHKFHES-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

solubility

48.5 [ug/mL]

Origin of Product

United States

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